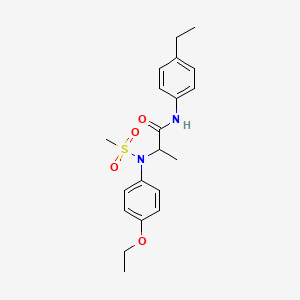![molecular formula C23H25N3O4 B4021338 N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide](/img/structure/B4021338.png)
N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[(8-Hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide involves multiple steps, including condensation, nitration, and functional group transformations. The specific synthesis pathways for closely related compounds emphasize the importance of precise reaction conditions and the use of suitable reagents to achieve the desired molecular structure. Studies on similar quinoline and nitro compound syntheses provide insights into potential methods for synthesizing N-[(8-Hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide, focusing on reaction efficiency and purity of the final product (Snyderwine et al., 1987).
Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound and how this influences its chemical behavior and interactions. For compounds within the quinoline family, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are vital for elucidating their complex structures. These methods have revealed detailed insights into the molecular configuration, including bond lengths, angles, and spatial arrangement, which are crucial for understanding the compound's reactivity and physical properties (Argilagos et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of N-[(8-Hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide are influenced by its functional groups and molecular structure. Studies on related compounds have shown that nitro groups and quinoline cores participate in a variety of chemical reactions, including redox reactions, nucleophilic substitutions, and conjugation processes. These reactions can significantly alter the compound's chemical behavior, leading to the formation of new derivatives with distinct properties (Kawazoe et al., 1978).
Physical Properties Analysis
The physical properties of N-[(8-Hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide, such as melting point, boiling point, solubility, and stability, are critical for its handling and application in various domains. These properties are determined by the compound's molecular structure and can be influenced by factors like polarity, molecular weight, and intermolecular forces. Research on similar compounds provides valuable information on how structural features affect physical properties, facilitating the prediction of these characteristics for N-[(8-Hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide (Jiang et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under various conditions, and interactions with other molecules, are essential for understanding its potential applications and safety considerations. The presence of reactive functional groups, such as the nitro group and amide linkage, suggests that the compound may undergo specific chemical transformations, influencing its utility in synthetic chemistry and potential biological activity (Wang et al., 2009).
Propriétés
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)15-7-9-16(10-8-15)20(25-23(28)14(3)4)18-12-19(26(29)30)17-6-5-11-24-21(17)22(18)27/h5-14,20,27H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHTXSKBEMIRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-allyl-4-hydroxy-5-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021261.png)

![ethyl 4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4021271.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4021276.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4021287.png)
![4,4'-[(5-nitro-2-thienyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4021299.png)
![1-cyclopentyl-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021304.png)


![4-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4021325.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021330.png)
![1-[3-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione](/img/structure/B4021346.png)